Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[5-(4-methoxyphenyl)-1,3-oxazole-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-24-15-9-5-12(6-10-15)16-11-20-18(26-16)17(22)21-14-7-3-13(4-8-14)19(23)25-2/h3-11H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZZGWYKHGHCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the oxazole ring.
Amidation: The carboxylic acid group on the oxazole ring is converted to an amide by reacting with an amine.
Esterification: The final step involves the esterification of the benzoic acid moiety to form the methyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester and amide bonds can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block for the development of new chemical entities.
Biology: The compound has shown potential biological activity, making it a candidate for further investigation in biological assays and studies.
Medicine: Due to its structural features, it may be explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other industrially relevant chemicals.
Mechanism of Action
The mechanism by which Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and the methoxyphenyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological context and require further investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on core heterocycles, substituents, and functional groups. Below is a detailed comparison with key compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Heterocyclic Core Variations: The oxazole core in the target compound contrasts with quinoline (C6), oxadiazole (LMM5), and triazine (5l) cores in analogs. Quinoline derivatives (e.g., C6) exhibit extended conjugation, which may enhance UV absorption properties compared to oxazole-based structures .
Substituent Effects :
- The 4-methoxyphenyl group is a common substituent in the target compound, LMM5, and 5l. This group improves solubility due to its electron-donating methoxy moiety, but in LMM5, it is attached to an oxadiazole ring, which may confer rigidity compared to the oxazole-carboxamide linkage in the target compound .
- Halogenated analogs (e.g., C2 with bromine, C3 with chlorine) in show reduced solubility but increased stability, suggesting that the target compound’s methoxy group offers a balance between solubility and metabolic stability .
Functional Group Contributions: The carboxamide bridge in the target compound is structurally distinct from the sulfonamide in LMM5 or the piperazine linker in C4. Ester vs. Acid Groups: The methyl ester in the target compound and C6 contrasts with carboxylic acid derivatives (e.g., saponified products in ). Esters are typically more cell-permeable but require hydrolysis for activation in prodrug strategies .
Biological Activity
Methyl 4-(5-(4-methoxyphenyl)oxazole-2-carboxamido)benzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring, a methoxyphenyl group, and a benzoate moiety. Its chemical structure can be represented as follows:
- Chemical Formula: CHNO
- CAS Number: 955631-44-4
The presence of the oxazole ring is significant as it is known to contribute to various biological activities, including antimicrobial and anticancer properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The oxazole ring and methoxyphenyl group are believed to facilitate binding to proteins or enzymes, potentially inhibiting their activity or modulating their function. This mechanism warrants further investigation to elucidate the precise pathways involved.
Antimicrobial Properties
Research indicates that derivatives of the oxazole class, including this compound, may exhibit antimicrobial activity. A study on 5-(4-methoxyphenyl)-oxazole derivatives demonstrated their inhibitory effects on the growth of Caenorhabditis elegans, suggesting potential applications in controlling nematode populations .
Synthesis and Evaluation
A detailed investigation into the synthesis of this compound highlights its preparation through several chemical reactions, including cyclization, amidation, and esterification.
| Step | Description |
|---|---|
| Formation of Oxazole | Cyclization of appropriate precursors under specific conditions. |
| Introduction of Group | Substitution reaction introducing the methoxyphenyl group. |
| Amidation | Conversion of carboxylic acid to amide using amines. |
| Esterification | Esterification of benzoic acid moiety to form methyl ester. |
Comparative Analysis with Similar Compounds
This compound can be compared with other compounds like 5-(4-methoxyphenyl)oxazole and 4-methoxyphenyl-1H-indole. These comparisons reveal distinct biological activities attributed to their unique structural features.
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-(5-(4-methoxyphenyl)oxazole...) | Contains oxazole and methoxyphenyl groups | Potential antimicrobial and anticancer effects |
| 5-(4-Methoxyphenyl)oxazole | Lacks benzoate moiety | Inhibitory effects on C. elegans hatch |
| 4-Methoxyphenyl-1H-indole | Indole instead of oxazole | Varies; requires specific studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
